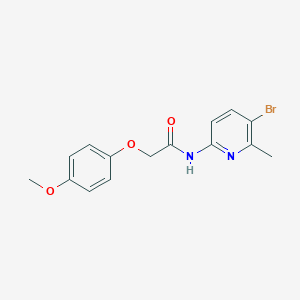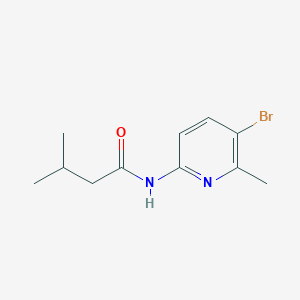![molecular formula C26H26ClN3O2 B250800 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B250800.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
作用机制
BCTC acts as a potent and selective antagonist of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide, which is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. By blocking the activity of this compound, BCTC can reduce the perception of pain and temperature, leading to its potential therapeutic applications in pain management and related disorders.
Biochemical and Physiological Effects:
BCTC has been shown to reduce pain and temperature perception in animal models of inflammatory and neuropathic pain. It has also been shown to reduce bladder contractions in animal models of urinary incontinence. BCTC has been found to have a good safety profile with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
BCTC is a potent and selective N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide antagonist, making it a useful tool for studying the role of this compound in pain and other sensory disorders. However, its high potency and selectivity may also limit its use in some experiments where broader effects of this compound activation are desired.
未来方向
There are several potential future directions for the study of BCTC and its therapeutic applications. These include the development of more potent and selective N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide antagonists, the exploration of its use in combination with other pain medications, and the investigation of its potential use in other sensory disorders such as itch and taste disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of BCTC and this compound in pain and other sensory disorders.
合成方法
BCTC can be synthesized using a multi-step process involving the coupling of 3-chloro-4-(4-benzoyl-1-piperazinyl)aniline with 4-ethylbenzoic acid, followed by cyclization and purification. The final product is obtained as a white crystalline powder with a high degree of purity.
科学研究应用
BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been studied for its potential use in the treatment of urinary incontinence, itch, and other sensory disorders.
属性
分子式 |
C26H26ClN3O2 |
|---|---|
分子量 |
448 g/mol |
IUPAC 名称 |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C26H26ClN3O2/c1-2-19-8-10-20(11-9-19)25(31)28-22-12-13-24(23(27)18-22)29-14-16-30(17-15-29)26(32)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3,(H,28,31) |
InChI 键 |
CGPXELXVXVJTGW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)





